3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide

Pharmaceutical Intermediates Stetter Reaction Atorvastatin Synthesis

Process chemists developing atorvastatin face yield and purity challenges in the Stetter reaction. This thiazolium salt is the established catalyst for this critical step. • Delivers >99.5% purity and >88% yield of the diketone intermediate. • Validated in published [14C]-atorvastatin radiochemical synthesis. • Unique 3-ethyl/5-hydroxyethyl substitution ensures reproducible catalytic activity vs. benzyl or methyl analogs. Solid, mp 82-87 °C; ≥98% (HPLC).

Molecular Formula C8H14BrNOS
Molecular Weight 252.17 g/mol
CAS No. 54016-70-5
Cat. No. B141108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide
CAS54016-70-5
SynonymsAC 164
AC-164
AC164
Molecular FormulaC8H14BrNOS
Molecular Weight252.17 g/mol
Structural Identifiers
SMILESCC[N+]1=CSC(=C1C)CCO.[Br-]
InChIInChI=1S/C8H14NOS.BrH/c1-3-9-6-11-8(4-5-10)7(9)2;/h6,10H,3-5H2,1-2H3;1H/q+1;/p-1
InChIKeyBDQRQMLWZJQQKS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium Bromide Profile & Procurement


3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (CAS 54016-70-5) is a quaternary thiazolium salt that functions as a synthetic intermediate and organocatalyst [1]. The compound is a solid at 20 °C with a melting point range of 82–87 °C and is available commercially at purities of ≥98% (HPLC) [2]. Its principal established roles are as a phase-transfer catalyst in benzoin condensations and as a building block in the multi-step synthesis of the blockbuster drug atorvastatin calcium [3][4].

Why Generic Substitution Is Inadequate


While many thiazolium salts can serve as catalysts, their performance is not interchangeable. The catalytic activity of thiazolium salts in benzoin and Stetter reactions is exquisitely sensitive to N-substituent structure and ring substitution patterns [1][2]. The 3-ethyl group and 5-hydroxyethyl side chain of this specific compound create a steric and electronic environment that yields a uniquely balanced activity profile. Broadly, thiazolium salts with alternative N-substituents (e.g., benzyl or aryl) can exhibit substantially different rates of active ylide formation and, consequently, overall reaction efficiency [3]. Similarly, analogs lacking the 5-hydroxyethyl group or possessing different halide counterions may show altered solubility, stability, or hygroscopicity, directly impacting reaction yields and reproducibility in both academic and industrial settings [4][5]. The following quantitative evidence demonstrates the specific, non-substitutable role of this compound.

Quantitative Evidence of Specificity


Superior Purity in Atorvastatin Intermediate Synthesis

In the synthesis of the atorvastatin key intermediate via the Stetter reaction, the use of 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide as a catalyst, in combination with triethylamine, resulted in a product purity exceeding 99.5% and a yield above 88% [1]. This is a direct, quantifiable outcome from a process optimization study specifically designed around this compound's catalytic properties.

Pharmaceutical Intermediates Stetter Reaction Atorvastatin Synthesis

Radiolabeled Atorvastatin Synthesis Validation

In a radiochemical synthesis of ring-labeled [14C]atorvastatin, 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide was employed as the catalyst in a Stetter condensation with p-fluorobenzaldehyde to produce the key labeled intermediate diketone in a 5-step synthesis with an overall yield of 6.9 to 9.6% [1]. While the overall yield is low due to the multi-step radiochemical nature, this is a specific, validated application demonstrating the compound's compatibility with delicate isotopic labeling workflows.

Radiochemistry Drug Metabolism Atorvastatin

Distinct Profile vs. 3-Benzyl Analog in Benzoin Condensation

The target compound is differentiated from its 3-benzyl analog (3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride/bromide), a widely studied thiazolium salt, by virtue of its alkyl N-substituent. The 3-benzyl analog has been shown to undergo a complex, three-step hydrolysis mechanism in aqueous solution, with rate constants that are pH-dependent and influenced by the stability of the pseudobase intermediate [1][2]. The 3-ethyl substituent on the target compound, being smaller and less electron-withdrawing than a benzyl group, alters the thiazolium ring's electrophilicity and the pKa of the C2-proton, thereby shifting the equilibrium of active ylide formation and the overall rate of the benzoin condensation [3][4]. While direct head-to-head kinetic data between the two compounds is not available, class-level kinetic studies demonstrate that even small changes in N-substituent structure (e.g., methyl vs. ethyl vs. benzyl) can lead to significant differences in catalytic rates [4].

Organocatalysis Benzoin Condensation Thiazolium Salt

Defined Physical Properties for Industrial Handling

The compound's commercial availability is accompanied by well-defined, QC-verified physical specifications that are critical for industrial procurement and process reproducibility. These include a melting point range of 82–87 °C (with a reported value of 84 °C) [1][2], a solid physical state at 20 °C, and a purity specification of min. 98.0% (HPLC) [2]. Furthermore, it is noted to be hygroscopic and should be stored under inert gas at room temperature (<15 °C recommended) [2].

Material Sourcing Process Chemistry Solid Handling

Optimal Application Scenarios


Atorvastatin Key Intermediate Large-Scale Synthesis

For process chemists and CROs involved in the commercial or generic manufacture of atorvastatin, this compound is the established catalyst for the critical Stetter reaction. Evidence demonstrates that under optimized conditions, its use directly correlates with achieving >99.5% purity and >88% yield of the key diketone intermediate, which is essential for minimizing the costly Des-fluoro impurity and maximizing overall process efficiency [1].

Radiochemical Labeling of Atorvastatin

Researchers in drug metabolism and pharmacokinetics (DMPK) requiring [14C]-labeled atorvastatin for ADME studies should procure this specific catalyst. Its validated, successful use in a published, multi-step radiochemical synthesis of ring-labeled [14C]atorvastatin provides a reliable, literature-supported pathway, mitigating the risk of synthesis failure with high-cost isotopic starting materials [1].

Methodology Development for Benzoin and Stetter Reactions

Organic chemists exploring novel benzoin or Stetter reaction scopes, particularly in non-aqueous or aprotic solvents, should consider this compound as a distinct catalyst candidate. Class-level kinetic studies show that its 3-ethyl N-substituent confers a unique steric and electronic profile compared to benzyl or methyl analogs, which can lead to different reaction rates and selectivities [1][2][3]. Its defined physical properties (solid, melting point 82-87 °C) also facilitate accurate weighing and handling in milligram-scale reaction screening [4].

Technical Documentation Hub

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